molecular formula C10H12BrNO2 B8581982 Ethyl 3-(5-bromopyridin-3-yl)propanoate

Ethyl 3-(5-bromopyridin-3-yl)propanoate

Cat. No.: B8581982
M. Wt: 258.11 g/mol
InChI Key: YYRAGJCXERMLTD-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromopyridin-3-yl)propanoate is an organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an ethyl propanoate group at the 3-position. This structure combines aromaticity with ester functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 3-(5-bromopyridin-3-yl)propanoate

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3

InChI Key

YYRAGJCXERMLTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Reported Activity/Application Reference ID
Ethyl 3-(5-bromopyridin-3-yl)propanoate Not provided C10H12BrNO2 5-Br, ethyl propanoate Intermediate for synthesis -
Ethyl 3-(6-bromopyridin-3-yl)propanoate 1041853-51-3 C10H12BrNO2 6-Br, ethyl propanoate Cross-coupling reactions
Ethyl 3-[(5-chloropyridin-2-yl)amino]propanoate Not provided C10H12ClN2O2 5-Cl, amide group Anticancer agent
Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate 757174-43-9 C9H11BrN2O2 5-Br, amino group Pharmacokinetic optimization
Ethyl 3-(methylthio)propanoate Not provided C6H12O2S Methylthio group Aroma compound (pineapple)

Research Findings and Implications

  • Positional Isomerism : The 5-bromo and 6-bromo isomers exhibit divergent reactivities due to halogen positioning, impacting their utility in Suzuki-Miyaura couplings or nucleophilic substitutions .
  • Halogen Effects : Bromine’s electron-withdrawing nature and larger atomic radius compared to chlorine may enhance binding affinity in biological targets, as seen in anticancer derivatives .
  • Functional Group Roles: Amino or thioether groups improve solubility or bioactivity, whereas ester groups are pivotal in flavor or prodrug applications .

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